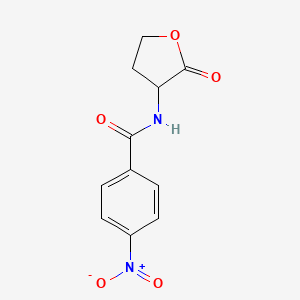

4-Nitro-N-(2-oxooxolan-3-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

61315-65-9 |

|---|---|

Molecular Formula |

C11H10N2O5 |

Molecular Weight |

250.21 g/mol |

IUPAC Name |

4-nitro-N-(2-oxooxolan-3-yl)benzamide |

InChI |

InChI=1S/C11H10N2O5/c14-10(12-9-5-6-18-11(9)15)7-1-3-8(4-2-7)13(16)17/h1-4,9H,5-6H2,(H,12,14) |

InChI Key |

GGNZIBXBUSHVAT-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Nitro N 2 Oxooxolan 3 Yl Benzamide

Advanced Synthetic Routes to N-Substituted Benzamides with Nitro Groups

The construction of 4-Nitro-N-(2-oxooxolan-3-yl)benzamide is a multi-step process that requires the synthesis of its constituent parts: the 4-nitrophenyl moiety, the benzamide (B126) linkage, and the 2-oxooxolan (γ-lactone) ring.

Amidation Reactions for Benzamide Linkage Formation

The formation of the amide bond in this compound is typically achieved by reacting an activated derivative of 4-nitrobenzoic acid with α-amino-γ-butyrolactone. A common and effective method for this transformation is the Schotten-Baumann reaction. researchgate.netorganic-chemistry.orgwikipedia.org This reaction involves the acylation of an amine with an acid chloride in the presence of a base. organic-chemistry.orgwikipedia.org

The general procedure involves dissolving α-amino-γ-butyrolactone (or its hydrochloride salt) in a biphasic solvent system, often consisting of an organic solvent like dichloromethane (B109758) and an aqueous base solution (e.g., sodium hydroxide). wikipedia.orgiitk.ac.in 4-Nitrobenzoyl chloride, dissolved in an organic solvent, is then added to the stirred mixture. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product. organic-chemistry.org Pyridine can also be used as a base, which can sometimes enhance the acylating power of the acyl chloride. organic-chemistry.org

| Parameter | Typical Conditions | Reference |

| Acylating Agent | 4-Nitrobenzoyl chloride | mdpi.com |

| Amine | α-Amino-γ-butyrolactone hydrochloride | sigmaaldrich.com |

| Base | Aqueous NaOH, Pyridine, or Triethylamine | organic-chemistry.orgiitk.ac.inmdpi.com |

| Solvent System | Dichloromethane/Water (biphasic) | wikipedia.orgiitk.ac.in |

| Temperature | Room temperature or slightly above | iitk.ac.in |

This table presents typical conditions for the Schotten-Baumann reaction applicable to the synthesis of this compound.

Strategies for Incorporating the Nitro Phenyl Moiety

The 4-nitrophenyl group is introduced into the target molecule through the use of a pre-functionalized starting material, typically 4-nitrobenzoyl chloride. This acyl chloride is readily prepared from 4-nitrobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. iitk.ac.in The presence of the electron-withdrawing nitro group on the phenyl ring makes the carbonyl carbon of the acyl chloride highly electrophilic, facilitating the nucleophilic attack by the amino group of the lactone.

The synthesis of various N-substituted 4-nitrobenzamides has been reported through the reaction of 4-nitrobenzoyl chloride with different amines, highlighting the versatility of this approach. mdpi.com

Synthesis of the 2-Oxooxolan (γ-Lactone) Scaffold

The 2-oxooxolan-3-yl amine, also known as α-amino-γ-butyrolactone or L-homoserine lactone, is a key chiral building block. sigmaaldrich.com It is commonly synthesized from the amino acid L-methionine. google.com One established method involves the reaction of methionine with a haloacetic acid, such as chloroacetic acid, in an aqueous solvent system. google.com The reaction mixture is typically heated, and upon completion, the product is often isolated as its hydrochloride salt. google.com The use of a solvent containing a high percentage of water has been shown to produce high yields of α-amino-γ-butyrolactone or its salt. google.com

| Starting Material | Reagent | Solvent | Product | Reference |

| L-Methionine | Chloroacetic Acid | Water (≥60%) | α-Amino-γ-butyrolactone hydrochloride | google.com |

| L-Methionine | Chloroacetic Acid | Water/2-Propanol/Acetic Acid | α-Amino-γ-butyrolactone hydrochloride | google.com |

This table summarizes common synthetic routes to the α-amino-γ-butyrolactone scaffold.

The free amine can be obtained from its salt by treatment with a base. google.com This chiral lactone is a precursor in the synthesis of various biologically active molecules, including N-acylhomoserine lactone (AHL) analogs. sigmaaldrich.com

Functional Group Interconversions and Modifications

Once this compound is synthesized, its functional groups offer opportunities for further chemical transformations.

Reductive Transformations of the Nitro Group

The aromatic nitro group is a versatile functional group that can be readily reduced to an amino group, which can then serve as a handle for further derivatization. The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry, with numerous reagents and conditions available. researchgate.netresearchgate.net

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. researchgate.netresearchgate.net This method is generally efficient and clean.

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective for reducing nitro groups to amines. researchgate.net

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for this transformation, often under milder conditions. jk-sci.com

| Reducing System | Advantages | Potential Considerations | Reference |

| H₂ / Pd/C | High efficiency, clean reaction | May reduce other functional groups | researchgate.net |

| Fe / HCl or Sn / HCl | Cost-effective, robust | Harsh acidic conditions, metal waste | researchgate.net |

| SnCl₂ | Mild conditions | Stoichiometric amounts of tin salts | jk-sci.com |

| Na₂S₂O₄ | Mild, aqueous conditions | Can require careful pH control | jk-sci.com |

This table outlines various methods for the reduction of the nitro group in this compound.

Derivatization at the Oxolan Ring

The 2-oxooxolan (γ-butyrolactone) ring is generally stable, but it can undergo derivatization, most notably through ring-opening reactions. The amide linkage in N-acyl homoserine lactones can be hydrolyzed under basic conditions, which would lead to the opening of the lactone ring. wikipedia.org This reaction would yield a γ-hydroxy amide derivative.

The stability and reactivity of the γ-butyrolactone ring are of interest in the context of N-acyl homoserine lactones (AHLs), which are signaling molecules in bacteria. wikipedia.org The hydrolysis of the lactone ring is a key deactivation mechanism for these molecules. wikipedia.org

Furthermore, the α- and γ-positions of the butyrolactone ring can be functionalized, although this would typically be done on the precursor molecules before the final amidation step. For instance, various substituted γ-butyrolactones have been synthesized and used to create a diverse range of biologically active molecules. science.gov

Substitution Pattern Exploration on the Benzene (B151609) Ring

The introduction of additional substituents onto the benzene ring of this compound is governed by the directing effects of the existing nitro and N-acyl groups. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlkouniv.ac.inlibretexts.org Conversely, the benzamide group is also generally considered deactivating, though its directing effect can be more complex.

Electrophilic aromatic substitution reactions on the 4-nitrobenzamide (B147303) core would be challenging due to the deactivating nature of the nitro group, which significantly reduces the nucleophilicity of the aromatic ring. libretexts.org Any further substitution would likely require harsh reaction conditions. The nitro group at position 4 will direct incoming electrophiles primarily to the meta positions (positions 2 and 6 relative to the nitro group). The N-(2-oxooxolan-3-yl)benzamide substituent at position 1 will also influence the regioselectivity. Amide groups are generally meta-directing as well. Therefore, electrophilic attack is most likely to occur at the positions meta to both the nitro and the amide functionalities, which are the same positions in this case.

Common electrophilic substitution reactions that could be explored, along with their expected challenges, are summarized in the table below.

| Reaction | Reagents | Expected Major Product(s) | Challenges |

| Nitration | HNO₃/H₂SO₄ | 4,X-Dinitro-N-(2-oxooxolan-3-yl)benzamide (X=2 or 6) | Extremely harsh conditions required; risk of side reactions and decomposition. |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 2-Halo-4-nitro-N-(2-oxooxolan-3-yl)benzamide | Strong deactivation by the nitro group necessitates a potent Lewis acid catalyst. |

| Sulfonation | Fuming H₂SO₄ | 2-Sulfo-4-nitro-N-(2-oxooxolan-3-yl)benzamide | Reversible reaction; requires high temperatures which may degrade the lactone. |

| Friedel-Crafts | R-Cl/AlCl₃ (alkylation) or RCOCl/AlCl₃ (acylation) | Unlikely to proceed | The strongly deactivated ring is not sufficiently nucleophilic for these reactions. |

An alternative approach to diversifying the substitution pattern involves nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group can activate the aromatic ring towards attack by nucleophiles, particularly at the positions ortho and para to the nitro group. However, in this compound, there are no leaving groups at these positions. A strategy could involve the synthesis of precursors with a suitable leaving group (e.g., a halogen) at a position activated by the nitro group. For instance, starting with a di-substituted benzene derivative would allow for subsequent SNAr reactions to introduce a variety of functional groups.

Asymmetric Synthesis Approaches for Enantiomeric Purity

The 2-oxooxolan-3-yl (γ-butyrolactone) moiety of the title compound contains a stereocenter at the 3-position. The biological activity of such molecules is often highly dependent on their stereochemistry. Therefore, developing synthetic routes that provide enantiomerically pure this compound is of significant interest. Several strategies can be envisioned to achieve this. nih.govresearchgate.net

One common approach is the use of chiral starting materials. For instance, the synthesis could commence from an enantiomerically pure precursor of 3-amino-γ-butyrolactone. This chiral amine can then be acylated with 4-nitrobenzoyl chloride to yield the desired enantiomer of the final product.

Alternatively, diastereoselective methods can be employed. nih.govresearchgate.net This could involve the conjugate addition of a chiral amine to an α,β-unsaturated ester, followed by cyclization to form the lactone ring. The stereochemical outcome of the addition can be controlled by the chirality of the amine and the reaction conditions. For example, the use of homochiral lithium amides in conjugate additions to α,β-unsaturated esters has been shown to produce β-amino esters with high diastereoselectivity, which can then be cyclized to the corresponding β-amino-γ-butyrolactones. nih.gov

Catalytic asymmetric synthesis represents another powerful approach. rsc.org This could involve the use of a chiral catalyst to control the stereochemistry of a key bond-forming reaction. For example, an asymmetric hydrogenation or a Michael addition to a prochiral substrate could establish the stereocenter in the lactone ring with high enantioselectivity.

The table below summarizes potential asymmetric synthesis strategies.

| Strategy | Key Step | Chiral Source | Expected Outcome |

| Chiral Pool Synthesis | Acylation of enantiopure 3-amino-γ-butyrolactone | Commercially available or synthetically derived chiral lactone | Enantiomerically pure product. |

| Diastereoselective Synthesis | Conjugate addition of a chiral amine to an α,β-unsaturated ester | Chiral amine auxiliary | Diastereomeric mixture that can be separated, followed by removal of the auxiliary. |

| Catalytic Asymmetric Synthesis | Asymmetric hydrogenation of a precursor with a double bond in the lactone ring | Chiral metal catalyst (e.g., with BINAP or other chiral ligands) | High enantiomeric excess of the desired product. |

Green Chemistry Principles in Synthesis Optimization

Optimizing the synthesis of this compound with respect to green chemistry principles involves considerations such as atom economy, the use of less hazardous reagents and solvents, and energy efficiency. The primary transformation in the synthesis is the formation of the amide bond between 4-nitrobenzoic acid (or its activated derivative) and 3-amino-γ-butyrolactone.

Traditional methods for amide bond formation often employ stoichiometric amounts of coupling reagents, which generate significant waste. Greener alternatives focus on catalytic methods. For instance, the direct amidation of a carboxylic acid and an amine is the most atom-economical approach, producing only water as a byproduct. This can be facilitated by catalysts such as boric acid or by using enzymatic methods. rsc.orgresearchgate.net

The choice of solvent is another critical factor. Many organic solvents are volatile, flammable, and/or toxic. The use of greener solvents such as water, ethanol, or even solvent-free conditions (mechanochemistry) can significantly improve the environmental profile of the synthesis. mdpi.com Mechanochemical synthesis, which involves grinding solid reactants together, has been shown to be an efficient and environmentally friendly method for the synthesis of some amides. mdpi.com

Furthermore, photoorganocatalysis presents a modern and green approach for the synthesis of lactones through selective C-H activation and alkylation of alcohols, offering a pathway that utilizes visible light and avoids harsh reagents. rsc.org

The following table outlines some green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Principle | Traditional Method | Greener Alternative | Benefits |

| Atom Economy | Use of coupling reagents (e.g., DCC, HOBt) | Direct catalytic amidation (e.g., with boric acid) or enzymatic synthesis. | Higher atom economy, reduced waste. |

| Safer Solvents | Use of chlorinated solvents (e.g., CH₂Cl₂) or DMF | Use of water, ethanol, or solvent-free conditions (mechanochemistry). mdpi.com | Reduced toxicity and environmental impact. |

| Energy Efficiency | Reactions requiring high temperatures and long reaction times | Microwave-assisted synthesis or photocatalysis. rsc.org | Faster reaction times, reduced energy consumption. |

| Use of Renewable Feedstocks | Starting materials from petrochemical sources | Deriving the γ-butyrolactone moiety from biomass sources (e.g., carbohydrates). | Increased sustainability. |

| Catalysis | Stoichiometric reagents | Use of reusable catalysts (heterogeneous or homogeneous) or biocatalysts (enzymes). | Reduced waste, potential for catalyst recycling. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, which is an increasingly important consideration in modern chemical manufacturing.

Computational Chemistry and Molecular Modeling Studies of 4 Nitro N 2 Oxooxolan 3 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of 4-Nitro-N-(2-oxooxolan-3-yl)benzamide at the electronic level.

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is anticipated to be localized on the more electron-rich benzamide (B126) moiety, while the LUMO is expected to reside on the electron-withdrawing nitro group. This spatial separation of the frontier orbitals is a characteristic feature of many nitroaromatic compounds. nih.govthaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity, as less energy is needed for electronic excitation. nih.gov In molecules with pronounced intramolecular charge transfer, such as the one , this gap can be relatively narrow. nih.gov Theoretical calculations for similar molecules are often performed using the B3LYP functional with a 6-31G(d,p) basis set. nih.gov

Table 1: Representative Electronic Properties of this compound This data is illustrative, based on typical values for structurally related compounds.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.7 |

| LUMO Energy | -2.9 |

| HOMO-LUMO Gap | 3.8 |

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the most stable spatial arrangements of the molecule. Key degrees of freedom include rotation around the amide bond and the bond linking the benzamide and oxolanone moieties.

Table 2: Hypothetical Conformational Analysis of this compound These values are representative examples to illustrate the output of conformational studies.

| Conformer | Key Dihedral Angle (Benzene-Amide) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (trans-amide, low energy) | 28° | 0.0 (most stable) |

| 2 (cis-amide) | 32° | 2.8 |

| 3 (trans-amide, alternate oxolanone orientation) | 30° | 1.5 |

Quantum chemical calculations offer predictive power regarding the reactivity of this compound. The HOMO and LUMO distributions point to the likely sites for electrophilic and nucleophilic attack, respectively. The presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring to electrophilic attack. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual guide to the charge distribution and reactive sites. Areas of negative potential, typically associated with the oxygen atoms of the nitro and carbonyl groups, are susceptible to electrophilic attack. Conversely, regions of positive potential, such as the amide proton, are prone to nucleophilic attack. Computational modeling can also be used to explore potential reaction pathways by calculating the energetics of reactants, transition states, and products.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations allow for the exploration of the conformational landscape of this compound over time, particularly in response to different solvent environments. The polarity of the solvent can significantly influence the conformational preferences of the molecule.

By simulating the molecule's trajectory, MD can reveal the flexibility of rotatable bonds and the predominant conformations in solution. These simulations provide a dynamic picture that complements the static view from energy minimization.

Table 3: Illustrative MD Simulation Results in Various Solvents This table presents hypothetical data to demonstrate the influence of solvent on molecular conformation.

| Solvent | Average End-to-End Distance (Å) | Predominant Benzene-Amide Dihedral Angle |

|---|---|---|

| Water | 10.5 | 32° |

| Chloroform | 11.8 | 25° |

| DMSO | 10.8 | 30° |

To understand the potential biological relevance of this compound, molecular docking and MD simulations can be employed to study its interactions with macromolecules like proteins. nih.gov Molecular docking serves to predict the most favorable binding pose of the molecule within a receptor's active site. nih.gov

Subsequent MD simulations of the ligand-protein complex can then be used to evaluate the stability of this binding pose and to detail the specific intermolecular forces at play, such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net The nitro and carbonyl functionalities are prime candidates for forming hydrogen bonds, while the aromatic ring can participate in hydrophobic and π-stacking interactions. The binding free energy, a measure of binding affinity, can also be estimated from these simulations. nih.gov

Table 4: Fictional Molecular Docking and Interaction Summary This table provides a hypothetical example of the data generated from studying the interaction of the compound with biological targets.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| Protein Kinase C | -9.2 | Val54, Leu102, Asp160 | Hydrophobic, H-bond |

| Cyclooxygenase-2 | -8.7 | Arg120, Tyr355, Ser530 | H-bond, π-π stacking |

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics and virtual screening are powerful computational techniques that have revolutionized the drug discovery process. These methods allow for the rapid and cost-effective screening of large compound libraries to identify potential drug candidates. For a molecule like this compound, these approaches can be pivotal in elucidating its potential biological targets and optimizing its structure for enhanced activity.

Ligand-based virtual screening (LBVS) is a computational strategy employed when the three-dimensional structure of the biological target is unknown. computabio.com This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov By analyzing a set of known active compounds, a model that captures the essential chemical features required for biological activity can be constructed.

Pharmacophore modeling is a cornerstone of LBVS. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net

In a practical application, a study on 3-Nitro-2,4,6-trihydroxybenzamide derivatives identified a pharmacophore model consisting of a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature as crucial for their activity as photosynthetic electron transport inhibitors. nih.gov This demonstrates how pharmacophore models for related nitrobenzamide-containing compounds can be developed and used to guide the design of new, potentially more potent analogs.

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Moiety | Potential Role in Molecular Interactions |

| Hydrogen Bond Acceptor | Nitro Group (O atoms) | Interaction with donor groups on a biological target |

| Hydrogen Bond Acceptor | Benzamide Carbonyl (O atom) | Interaction with donor groups on a biological target |

| Hydrogen Bond Acceptor | Oxooxolan Carbonyl (O atom) | Interaction with donor groups on a biological target |

| Hydrogen Bond Donor | Amide (N-H) | Interaction with acceptor groups on a biological target |

| Aromatic Ring | Phenyl Group | π-π stacking or hydrophobic interactions |

| Hydrophobic Region | Oxooxolan Ring | van der Waals or hydrophobic interactions |

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. Molecules from the database that match the pharmacophoric features are identified as potential hits for further investigation.

In contrast to ligand-based methods, structure-based drug design (SBDD) is applicable when the 3D structure of the biological target, such as a protein or enzyme, is known. eurofinsdiscovery.com This knowledge allows for the design of ligands that can fit precisely into the target's binding site, leading to a desired biological response. Molecular docking is a primary tool in SBDD, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. researchgate.net

For this compound, if a potential biological target were identified and its crystal structure determined, SBDD principles could be applied. The process would involve:

Target Preparation: The 3D structure of the biological target would be obtained from a repository like the Protein Data Bank (PDB) and prepared for docking simulations. This includes adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Ligand Preparation: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Molecular Docking: A docking algorithm would be used to place the ligand into the binding site of the target in various possible orientations and conformations. The program would then score these poses based on a scoring function that estimates the binding affinity.

Analysis of Binding Interactions: The top-scoring poses would be analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.

For instance, a study on a different nitrobenzamide derivative, 4-nitro-N-1H-pyrazol-3-ylbenzamide, used molecular docking to investigate its potential against the SARS-CoV-2 main protease. nih.gov The study revealed key hydrogen bonding and other interactions that contributed to its binding affinity. nih.gov This exemplifies how SBDD can provide detailed insights into the mechanism of action at a molecular level.

Table 2: Illustrative Example of Docking Analysis Parameters for a Ligand-Protein Complex

| Parameter | Description | Example Finding for a Hypothetical Target |

| Docking Score (e.g., kcal/mol) | An estimation of the binding free energy. | -8.5 kcal/mol |

| Hydrogen Bonds | Specific donor-acceptor interactions. | Hydrogen bond between the nitro group and a lysine (B10760008) residue. |

| Hydrophobic Interactions | Interactions between nonpolar regions. | The phenyl ring interacting with a hydrophobic pocket formed by leucine (B10760876) and valine residues. |

| Electrostatic Interactions | Favorable charge-charge interactions. | Interaction between the partial negative charge on the carbonyl oxygen and a positively charged metal ion in the active site. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Low RMSD indicates a stable binding pose. |

Through the iterative process of docking, scoring, and visual analysis, medicinal chemists can propose modifications to the structure of this compound to improve its binding affinity and selectivity for a given target, thereby enhancing its therapeutic potential.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activity or screening methodologies for the chemical compound This compound .

Therefore, it is not possible to provide an article detailing its enzyme inhibition assays, receptor binding studies, cell-based assays, biological targets, or its effects on cellular signaling pathways as requested. The scientific community has not published research pertaining to these specific biological investigations for this particular compound.

Biological Activity Investigations and Screening Methodologies for 4 Nitro N 2 Oxooxolan 3 Yl Benzamide

High-Throughput Screening (HTS) Strategies for Analogs

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid assessment of large chemical libraries for potential therapeutic agents. For the identification of novel bioactive analogs of 4-Nitro-N-(2-oxooxolan-3-yl)benzamide, a systematic and multi-faceted HTS approach is essential. This strategy encompasses the design of a focused compound library, the implementation of primary screening assays, and a rigorous hit validation cascade to identify promising lead candidates.

The initial phase of an HTS campaign involves the strategic design of a compound library centered around the this compound scaffold. This focused library would be populated with analogs designed to explore the structure-activity relationships (SAR) of this chemical series. nih.gov The design principles for such a library would involve systematic modifications at key positions of the parent molecule.

Interactive Table: Library Design Strategy for this compound Analogs

| Modification Site | Rationale for Variation | Examples of Substituents |

|---|---|---|

| Nitro Group Position | To investigate the influence of the electron-withdrawing group's position on activity. | 2-nitro, 3-nitro |

| Benzamide (B126) Ring | To explore the effects of other substituents on the phenyl ring. | Halogens (F, Cl, Br), alkyl groups (CH3, C2H5), alkoxy groups (OCH3) |

| Oxooxolanone Ring | To assess the importance of the lactam ring for biological activity. | Modifications to the ring size (e.g., six-membered ring), substitutions on the ring. |

| Amide Linker | To evaluate the role of the linker in target binding. | Thioamide substitution, alteration of linker length. |

Primary screening of this focused library can be conducted using either target-based or phenotypic assays. nih.gov Target-based screens are effective when a specific molecular target for the compound series is known or hypothesized. Conversely, phenotypic screens assess the effects of the compounds on whole cells or organisms, which can be advantageous in discovering novel mechanisms of action. nih.gov

Following the primary screen, a meticulous hit validation process is critical to eliminate false positives and prioritize genuine hits for further investigation. drugtargetreview.com This process typically involves a series of sequential assays designed to confirm the activity and elucidate the mechanism of action of the selected compounds. evotec.com

A typical hit validation workflow would include:

Hit Confirmation: Re-testing of primary hits to confirm their activity.

Dose-Response Analysis: Establishing the potency of the confirmed hits by generating dose-response curves to determine IC50 or EC50 values.

Orthogonal Assays: Employing a different assay methodology to confirm the biological activity and rule out assay-specific artifacts. nih.gov

Counter-Screens: Using assays to identify compounds that interfere with the assay technology itself, such as autofluorescent compounds. evotec.com

Initial SAR Analysis: Grouping the validated hits into chemical series and performing an initial analysis of the structure-activity relationships. drugtargetreview.com

The data generated from a hypothetical HTS campaign can be summarized in a comprehensive data table to facilitate the selection of the most promising candidates for lead optimization.

Interactive Table: Hypothetical HTS Results for this compound Analogs

| Compound ID | Structure Variation | Primary Assay (% Inhibition @ 10 µM) | IC50 (µM) | Cytotoxicity (CC50 µM) | Hit Prioritization |

|---|---|---|---|---|---|

| AN-001 | 4-nitro (parent) | 65 | 8.2 | >100 | Moderate |

| AN-002 | 2-nitro | 25 | >50 | >100 | Low |

| AN-003 | 4-chloro | 78 | 2.5 | >100 | High |

| AN-004 | 4-methyl | 55 | 15.1 | >100 | Moderate |

| AN-005 | Thioamide linker | 85 | 1.1 | 85 | High (monitor toxicity) |

This structured HTS strategy, from rational library design to rigorous hit validation, provides a robust framework for the efficient discovery and development of novel therapeutic agents based on the this compound scaffold.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Key Structural Features for Biological Activity

The combination of a rigid aromatic benzamide (B126) core, an electron-withdrawing nitro group, and a heterocyclic oxolan ring creates a unique electronic and steric profile that dictates the molecule's potential for interaction with biological targets.

The nitro group (NO₂) is a potent electron-withdrawing moiety that significantly influences the electronic properties of the benzamide ring. nih.govencyclopedia.pub This strong electron-withdrawing effect, exerted through resonance, deactivates the aromatic ring and alters the polarity of the entire molecule. nih.govencyclopedia.pub Such changes can be pivotal in favoring interactions with nucleophilic sites within protein structures, potentially leading to enzyme inhibition. nih.govencyclopedia.pub

The presence of a nitro group is a common feature in a wide spectrum of bioactive molecules, including those with anti-inflammatory, antimicrobial, and antineoplastic activities. nih.govresearchgate.netnih.gov Its ability to trigger redox reactions within cells can be a source of both therapeutic effect and toxicity. researchgate.net In the context of anti-inflammatory benzamides, the nitro group has been shown to enhance activity, possibly by promoting binding to enzymes like inducible nitric oxide synthase (iNOS). researchgate.netnih.gov Molecular docking studies on some nitro benzamide derivatives have indicated that the number and orientation of nitro groups are critical for efficient enzyme binding. nih.gov However, in other contexts, such as certain antitumor agents, the addition of a nitro group to the benzamide's phenyl ring has been found to decrease antiproliferative activity. nih.gov The specific position of the nitro group is also crucial; its location can dramatically alter the interaction with target receptors, as seen in chalcone (B49325) derivatives where its placement dictates anti-inflammatory versus vasorelaxant effects. mdpi.com

Table 1: Influence of Nitro Group Position on Biological Activity in Analogous Scaffolds This table is illustrative, based on general findings in related compound series, and does not represent specific data for 4-Nitro-N-(2-oxooxolan-3-yl)benzamide.

| Position of Nitro Group on Benzamide Ring | Expected Impact on Electron Density | Potential Effect on a Hypothetical Receptor Interaction |

| Ortho (Position 2) | Strong withdrawal, potential for intramolecular hydrogen bonding | May hinder or facilitate binding depending on receptor topology |

| Meta (Position 3) | Strong inductive withdrawal | Alters electrostatic potential, potentially modifying binding affinity |

| Para (Position 4) | Strong resonance and inductive withdrawal | Significantly lowers electron density, potentially key for specific polar interactions |

The N-(2-oxooxolan-3-yl) portion of the molecule, a lactam (cyclic amide) integrated into a tetrahydrofuran (B95107) (oxolan) ring system, introduces key features for molecular recognition. The carbonyl group (C=O) of the lactam is a potent hydrogen bond acceptor, while the adjacent N-H group is a hydrogen bond donor. The oxygen atom within the oxolan ring can also act as a hydrogen bond acceptor.

These features allow the oxolan ring to form specific, directional interactions with amino acid residues in a protein's binding site, such as aspartate, threonine, and asparagine. mdpi.com The constrained conformation of the five-membered ring helps to position these interactive elements in a defined spatial arrangement, which can enhance binding affinity and selectivity compared to more flexible acyclic analogues. nih.gov In the design of DNA-binding polyamides, furan-based rings (a related unsaturated heterocycle) have been shown to be effective mimics of other rings in recognizing specific DNA sequences, highlighting the role of such heterocycles in precise molecular recognition. nih.gov The stereochemistry at the 3-position of the oxolan ring is also critical, as different stereoisomers will present the benzamide group in different orientations, leading to potentially significant variations in biological activity.

For instance, in studies of histone deacetylase inhibitors, placing electron-donating hydrophobic groups (like a methyl group) in the para position of the benzamide's "cap" group was found to increase potency, whereas electron-withdrawing hydrophilic groups (like fluorine) decreased it. nih.gov This suggests that the substituent's ability to engage in favorable interactions with the receptor's rim region is crucial. nih.gov Similarly, in a series of influenza fusion inhibitors, antiviral activity required the presence of two electron-withdrawing groups in the meta positions of the benzamide ring. acs.org The systematic variation of these substituents is a cornerstone of SAR studies aimed at optimizing potency and other pharmacological properties. nih.govacs.orgnih.gov

Design of Compound Libraries for SAR Exploration

To systematically explore the SAR of this compound, a compound library would be designed to probe the importance of each structural component. This process involves creating a series of analogues where specific parts of the molecule are varied.

Key strategies for library design would include:

Benzamide Ring Variation: Synthesizing analogues where the nitro group is moved to the ortho or meta positions. Introducing a second substituent on the ring (e.g., chloro, methyl, methoxy) to probe the effect of combined electronic and steric changes.

Oxolan Ring Modification: Altering the ring size (e.g., to a six-membered ring) or replacing the ring oxygen with sulfur or nitrogen to assess the impact of heteroatom identity and ring conformation. The stereochemistry at the point of attachment would also be a critical variable to explore.

Amide Linker Modification: Replacing the amide bond with other linkers, such as a sulfonamide or a reversed amide, to evaluate the importance of the hydrogen bonding pattern and rotational freedom of the linker.

The goal of such a library is to cover a diverse chemical space around the lead compound, allowing for the identification of structural modifications that improve activity and selectivity. stanford.edufrontiersin.org

Table 2: Example of a Designed Compound Library for SAR Exploration This table is a hypothetical construct for illustrative purposes.

| Compound ID | Benzamide Substitution | Heterocyclic Ring | Rationale for Inclusion |

| Lead | 4-Nitro | 2-oxooxolan | Reference compound |

| Analog 1 | 3-Nitro | 2-oxooxolan | Probe positional importance of nitro group |

| Analog 2 | 4-Amino | 2-oxooxolan | Evaluate effect of electron-donating group |

| Analog 3 | 4-Cyano | 2-oxooxolan | Compare with alternative electron-withdrawing group |

| Analog 4 | 4-Nitro | 2-oxopiperidine | Investigate effect of ring size |

| Analog 5 | 4-Nitro | 2-oxothiolan | Assess impact of heteroatom change (O to S) |

Development of Predictive QSAR Models for Analog Design

QSAR models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govasianpubs.org For a series of analogues of this compound, a QSAR model could be developed to guide the design of more potent compounds.

The process involves:

Data Set Generation: A series of compounds from a designed library is synthesized, and their biological activity (e.g., IC₅₀ values) is measured. asianpubs.org

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP for lipophilicity), electronic descriptors (e.g., Hammett constants reflecting the effect of substituents), and topological or 3D descriptors (e.g., molecular shape, surface area). asianpubs.orgresearchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that relates the descriptors to the observed biological activity. nih.govasianpubs.orgresearchgate.net

Model Validation: The model's predictive power is rigorously tested using techniques like cross-validation (leaving one compound out at a time) and by using an external test set of compounds that were not used in the model's creation. nih.govnih.gov

A successful QSAR model, such as those developed for other benzamide series, can predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. nih.govnih.govnih.gov For instance, QSAR studies on 3-nitro-2,4,6-trihydroxy benzamide derivatives identified that descriptors for the presence of hydroxy and nitro groups were the most relevant for predicting photosynthetic inhibitory activity. nih.gov

Mechanistic Investigations of Biological Action

Molecular Mechanism of Interaction with Identified Targets

To understand the biological effects of a compound, the initial step is to identify its molecular targets. This process often involves a combination of computational and experimental approaches. Techniques such as affinity chromatography, protein microarrays, and yeast two-hybrid screens are utilized to identify binding partners. Once potential targets are identified, further studies are conducted to characterize the interaction. These studies would aim to determine the binding affinity, kinetics, and the specific binding site of the compound on the target protein. Structural biology techniques like X-ray crystallography or cryo-electron microscopy could provide atomic-level details of the interaction.

Cellular Uptake and Intracellular Fate Studies

Investigating how a compound enters cells and where it localizes is fundamental to understanding its mechanism of action. Cellular uptake studies would typically involve treating cultured cells with the compound and measuring its intracellular concentration over time. This can be achieved using methods like liquid chromatography-mass spectrometry (LC-MS). To visualize the compound's distribution within the cell, fluorescently labeled analogues of the compound are often synthesized and observed using confocal microscopy. These studies would help determine whether the compound passively diffuses across the cell membrane or is actively transported by specific proteins. The intracellular fate of the compound, including its potential metabolism or sequestration into specific organelles, would also be a key area of investigation.

Biochemical Pathway Modulation Analysis

Once a compound's molecular target is known, researchers investigate its effect on relevant biochemical pathways. This involves treating cells or organisms with the compound and analyzing changes in the activity of enzymes and the concentration of metabolites within a specific pathway. For example, if the compound targets an enzyme in a metabolic pathway, assays would be performed to measure the levels of substrates and products of that enzyme. Techniques such as Western blotting can be used to assess changes in the phosphorylation state of key signaling proteins, indicating modulation of signal transduction pathways.

Advanced Analytical Methodologies for Research Sample Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultraperformance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) for Compound Detection and Quantification in Complex Biological Matrices

Liquid chromatography coupled with mass spectrometry is a powerful tool for the analysis of 4-Nitro-N-(2-oxooxolan-3-yl)benzamide in complex biological matrices due to its high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

A confirmatory method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) can be developed for the detection and quantification of this compound. researchgate.net The separation is typically achieved on a reverse-phase C18 column. researchgate.net The mobile phase often consists of a gradient of methanol (B129727) or acetonitrile (B52724) and water, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.net

For detection, electrospray ionization (ESI) in positive ion mode is commonly used. The precursor ion would be the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of the precursor ion generates specific product ions that are used for quantification and confirmation. A characteristic product ion for N-acyl homoserine lactone-type structures is often observed at m/z 102, corresponding to the lactone ring moiety. frontiersin.org

Ultrasperformance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS):

UPLC-HRMS offers enhanced separation efficiency and mass accuracy, allowing for confident identification and quantification of the target compound. mdpi.comvliz.be The use of sub-2 µm particle columns in UPLC results in sharper peaks and shorter analysis times. vliz.be High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, provide mass accuracies below 3 ppm, which is crucial for the unambiguous identification of the compound in complex matrices. mdpi.com

The table below summarizes typical parameters for an LC-MS/MS method for the analysis of a compound similar to this compound.

| Parameter | Condition |

| Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 mm x 50 mm, 3.5 µm) researchgate.net |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol mdpi.com |

| Flow Rate | 0.3 - 0.8 mL/min mdpi.com |

| Gradient | Linear gradient from low to high organic phase |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive researchgate.net |

| Precursor Ion [M+H]⁺ | m/z 265.08 |

| Product Ions | Specific fragments for quantification and qualification mdpi.com |

| Limit of Detection (LOD) | Low nanomolar range nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are used to elucidate the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment of each proton in the molecule. The aromatic protons of the 4-nitrophenyl group would appear as two distinct doublets in the downfield region (around 8.0-8.4 ppm). The protons of the oxolanone ring would show characteristic multiplets, and the amide proton would appear as a broad singlet or a triplet depending on its coupling with adjacent protons. mdpi.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbons of the amide and the lactone would resonate at the downfield end of the spectrum (around 165-175 ppm). The aromatic carbons would appear in the 120-150 ppm region, and the aliphatic carbons of the oxolanone ring would be found in the upfield region. mdpi.com

The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound.

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 8.1 - 8.4 (m, 4H) | Carbonyl (Amide) | ~165 |

| Amide Proton | ~8.9 (t, 1H) | Carbonyl (Lactone) | ~175 |

| Oxolanone CH | ~4.6 (m, 1H) | Aromatic C-NO₂ | ~149 |

| Oxolanone CH₂ | ~4.3 (m, 2H) | Aromatic C-C=O | ~140 |

| Oxolanone CH₂ | ~2.5-2.8 (m, 2H) | Aromatic CH | ~124, 129 |

| Oxolanone CH | ~45 | ||

| Oxolanone CH₂-O | ~65 | ||

| Oxolanone CH₂ | ~30 |

Spectroscopic Techniques (UV-Vis, FTIR) for Structural Characterization

UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable information about the electronic structure and functional groups present in this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show a strong absorption band in the UV region, primarily due to the π → π* transitions of the 4-nitrophenyl chromophore. mdpi.comnih.gov The presence of the nitro group and the benzamide (B126) moiety influences the position of the absorption maximum (λmax).

FTIR Spectroscopy: The FTIR spectrum provides characteristic absorption bands for the various functional groups in the molecule. Key vibrational frequencies would include:

N-H stretching: around 3300 cm⁻¹ for the amide N-H.

C=O stretching: two distinct bands for the amide carbonyl (around 1650 cm⁻¹) and the lactone carbonyl (around 1770 cm⁻¹). The higher frequency for the lactone carbonyl is due to ring strain. nih.govresearchgate.net

N-O stretching: two strong bands for the symmetric and asymmetric stretching of the nitro group, typically around 1520 cm⁻¹ and 1350 cm⁻¹.

C-N stretching: for the amide bond.

Aromatic C=C stretching: in the 1600-1450 cm⁻¹ region.

The table below lists the expected characteristic FTIR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | ~3300 |

| Lactone C=O | Stretching | ~1770 |

| Amide C=O | Stretching (Amide I) | ~1650 |

| Nitro N-O | Asymmetric Stretching | ~1520 |

| Nitro N-O | Symmetric Stretching | ~1350 |

| Aromatic C=C | Stretching | 1600-1450 |

| Amide N-H | Bending (Amide II) | ~1550 |

Sample Preparation Techniques for Biological Samples (e.g., Extraction, Clean-up)

Effective sample preparation is critical to remove interferences from the biological matrix and to concentrate the analyte before instrumental analysis.

Liquid-Liquid Extraction (LLE): LLE is a common technique for extracting N-acyl homoserine lactone-type compounds from aqueous samples like culture supernatants or urine. nih.gov Organic solvents such as ethyl acetate (often acidified with formic acid) are used to extract the compound from the aqueous phase. frontiersin.org The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for LC-MS analysis.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient clean-up compared to LLE. For a compound like this compound, a reverse-phase SPE sorbent (e.g., C18 or a polymer-based sorbent) can be used. nih.gov The general procedure involves:

Conditioning: The SPE cartridge is conditioned with methanol followed by water.

Loading: The pre-treated biological sample (e.g., diluted plasma or urine) is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

Elution: The target compound is eluted with a stronger organic solvent like methanol or acetonitrile.

The eluate is then evaporated and reconstituted for analysis. Magnetic solid-phase extraction (mSPE) is an emerging technique that simplifies the extraction process. nih.gov

Protein Precipitation: For plasma or serum samples, protein precipitation is often the first step to remove proteins that can interfere with the analysis. This is typically done by adding a cold organic solvent like acetonitrile or methanol to the sample, followed by centrifugation to pellet the precipitated proteins. The supernatant can then be further cleaned up by LLE or SPE.

The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of the analyte, and the required sensitivity of the analytical method.

Future Research Directions and Translational Potential

Rational Design of Next-Generation Derivatives

The chemical scaffold of 4-Nitro-N-(2-oxooxolan-3-yl)benzamide offers a versatile platform for the rational design of next-generation derivatives with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be central to this effort, systematically modifying the three core components of the molecule: the 4-nitrobenzoyl group, the amide linker, and the 2-oxooxolan (γ-butyrolactone) ring.

A primary focus will be the bioisosteric replacement of the aromatic nitro group. While critical for the biological activity of many nitroaromatic drugs, this functional group is sometimes associated with toxicity concerns. Systematic replacement of the nitro group with other electron-withdrawing moieties could mitigate potential liabilities while retaining or enhancing activity. Quantitative structure-activity relationship (QSAR) models can be developed to guide these modifications.

| Structural Moiety | Potential Bioisosteric Replacement | Rationale for Modification |

| 4-Nitro Group | Cyano (-CN), Trifluoromethyl (-CF3), Sulfonamide (-SO2NH2), Halogens (e.g., -F, -Cl) | Modulate electron-withdrawing properties, improve metabolic stability, reduce potential for reductive metabolism associated with nitro groups, and explore alternative binding interactions. |

| Benzene (B151609) Ring | Heterocyclic rings (e.g., Pyridine, Thiophene, Pyrimidine) | Alter solubility, polarity, and metabolic profile; introduce new hydrogen bonding capabilities and tune the overall geometry of the molecule. |

| Amide Linker | Reversed Amide, Thioamide, Sulfonamide, Triazole | Enhance metabolic stability against amidases, alter hydrogen bonding capacity, and constrain or modify the conformational flexibility between the aromatic and lactam rings. |

| 2-Oxooxolan Ring | Alternative lactams (e.g., β-lactam, δ-valerolactam), open-chain analogues, other five-membered heterocycles (e.g., oxazolidinone, thiazolidinone) | Investigate the importance of the lactam ring size and carbonyl group for activity, improve stability, and explore different spatial orientations of substituents. |

Structure-guided design principles, informed by computational modeling and biophysical data, will be essential for creating derivatives with tailored properties for specific biological targets.

Exploration of Novel Therapeutic Areas (e.g., neglected diseases)

The structural features of this compound, particularly the nitroaromatic moiety, suggest a strong rationale for its evaluation against neglected tropical diseases (NTDs). Many successful drugs for these diseases, such as benznidazole (B1666585) and nifurtimox (B1683997) for Chagas disease, are nitroheterocyclic compounds. The mechanism of action for these drugs often involves enzymatic reduction of the nitro group within the parasite, creating reactive species that are cytotoxic. Therefore, a primary future direction is the systematic screening of this compound against a panel of parasites responsible for NTDs.

Recent research has also highlighted the potential for repurposing nitroaromatic compounds for conditions like leishmaniasis. Fexinidazole, a 5-nitroimidazole compound, is a notable example of a drug being explored for this purpose. This precedent supports the investigation of this compound in this context.

| Potential Therapeutic Area | Specific Disease Target | Biological Rationale / Key Molecular Target(s) |

| Protozoan Infections | Chagas Disease (Trypanosoma cruzi) | The nitro group can be activated by parasitic type I nitroreductases (NTRs), leading to trypanocidal activity. |

| Leishmaniasis (Leishmania spp.) | Drug repurposing efforts have shown nitroaromatics to be effective. Potential targets include parasitic reductases. | |

| Human African Trypanosomiasis (Trypanosoma brucei) | The success of other nitro-drugs provides a strong basis for investigation. | |

| Bacterial Infections | Tuberculosis (Mycobacterium tuberculosis) | Nitroimidazoles are effective against M. tuberculosis; the nitrobenzamide scaffold warrants exploration. |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Benzamide (B126) derivatives have shown antibacterial activity, and the unique combination of moieties could present a novel mechanism of action. | |

| Oncology | Various Cancers | Lactam-containing compounds have demonstrated a wide spectrum of biological activities, including potential applications in cancer therapy. |

Integration of Multi-Omics Data for Comprehensive Understanding

To fully understand the translational potential of this compound and its derivatives, a comprehensive, systems-level approach is required. Integrating multi-omics technologies can provide unparalleled insight into the compound's mechanism of action, identify its molecular targets, and predict potential off-target effects.

Chemical Proteomics: This technique is invaluable for unbiased target identification. By creating a probe version of the parent compound, researchers can perform affinity-based pulldown experiments in cell lysates or living cells to identify direct binding proteins. This approach can confirm intended targets and, crucially, reveal unexpected off-targets that may explain polypharmacology or potential side effects. For example, proteomics was successfully used to identify methionine aminopeptidases as the target for the bengamide class of natural products.

Metabolomics: Analyzing the global metabolic profile of cells or organisms following treatment can reveal which biochemical pathways are perturbed by the compound. This can help elucidate the downstream functional consequences of target engagement and identify potential mechanisms of drug resistance. Comparing the metabolomic fingerprints of sensitive and resistant strains can be particularly informative.

Genomics and Transcriptomics: These analyses can identify genetic factors that influence sensitivity to the compound. For instance, sequencing the genomes of resistant parasites or cells can pinpoint mutations in the target protein or in drug transporter genes. Transcriptomic profiling (e.g., RNA-seq) can show how the compound alters gene expression, providing further clues about its mechanism of action.

By integrating these disparate datasets, researchers can build a comprehensive model of the drug's biological effects, accelerating its development and identifying patient populations most likely to respond.

Collaborative Research Initiatives in Academia and Industry

The translation of a promising chemical entity like this compound from a laboratory curiosity to a clinical candidate is a complex, high-risk, and expensive endeavor. Such challenges are particularly pronounced in therapeutic areas with limited commercial incentives, such as neglected diseases. Therefore, forming strategic partnerships between academic institutions and the pharmaceutical industry is not just beneficial, but essential for progress.

Academic labs often excel at early-stage discovery, target validation, and exploring novel biological mechanisms. In contrast, industrial partners bring critical resources and expertise in medicinal chemistry optimization, preclinical development (e.g., DMPK, toxicology), and navigating the regulatory landscape.

For a compound targeting neglected diseases, public-private partnerships (PPPs) and product development partnerships (PDPs) are particularly effective models. These organizations, often supported by governments and philanthropic foundations like the Bill & Melinda Gates Foundation, can de-risk projects by providing non-dilutive funding and coordinating multi-stakeholder efforts. Such collaborations can bridge the "valley of death" between basic research and clinical development, ensuring that promising compounds for diseases of the poor are not abandoned due to market failure.

Methodological Advancements in Computational and Experimental Techniques

Future research on this compound will be significantly enhanced by leveraging state-of-the-art computational and experimental methodologies. These advanced tools can accelerate the drug discovery and development cycle, reduce costs, and provide deeper mechanistic insights.

Computational Techniques: In silico methods are crucial for prioritizing synthetic efforts and predicting molecular properties. Machine learning and quantitative structure-activity relationship (QSAR) models can predict the toxicity and metabolic fate of novel nitroaromatic derivatives, allowing for the early deselection of compounds with unfavorable profiles. Molecular docking and molecular dynamics simulations can predict how derivatives bind to their target proteins, providing a structural basis for rational design. Virtual screening of large compound libraries can identify other commercially available compounds with similar scaffolds for rapid testing.

Experimental Techniques: High-throughput screening (HTS) allows for the rapid evaluation of compound libraries against biological targets. Advanced mass spectrometry techniques are essential not only for proteomic and metabolomic studies but also for detailed profiling of drug metabolites and impurities. The development of novel, stereoselective synthetic routes for the chiral 2-oxooxolan-3-yl moiety will be important for producing enantiomerically pure compounds, which is often critical for therapeutic efficacy and safety.

| Methodology Type | Specific Technique | Application in Research & Development |

| Computational | Molecular Docking & Dynamics | Predict binding modes and affinities to target proteins; guide rational design of derivatives. |

| QSAR / Machine Learning | Predict biological activity, toxicity, and metabolic properties (ADMET) of new analogues. | |

| Pharmacophore Modeling | Identify key structural features required for activity and use them for virtual screening. | |

| Virtual High-Throughput Screening (vHTS) | Screen large digital libraries of compounds to identify new potential hits for synthesis and testing. | |

| Experimental | High-Throughput Screening (HTS) | Rapidly test compound libraries for activity against parasites, cells, or enzymes. |

| Chemical Proteomics (e.g., ABPP) | Identify the direct molecular targets and off-targets of the compound in a biological system. | |

| High-Resolution Mass Spectrometry | Characterize compound structure, identify metabolites, and quantify proteins/metabolites in omics studies. | |

| Asymmetric Synthesis | Develop efficient methods to produce single enantiomers of the chiral lactam core for biological evaluation. |

By combining these advanced computational and experimental approaches, researchers can more efficiently and effectively explore the full therapeutic potential of this compound and its next-generation derivatives.

Q & A

Q. What are the recommended synthetic routes for 4-Nitro-N-(2-oxooxolan-3-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves amide coupling between 4-nitrobenzoic acid derivatives and 3-amino-2-oxooxolane. A two-step protocol is suggested:

Activation of the carboxylic acid : Use carbodiimide-based reagents (e.g., EDC or DCC) with NHS or HOBt to form an active ester intermediate.

Nucleophilic acyl substitution : React the activated ester with 3-amino-2-oxooxolane under mild basic conditions (e.g., triethylamine) in anhydrous DMF or THF.

Optimization includes temperature control (0–25°C), stoichiometric ratios (1.2:1 amine-to-acid), and monitoring via TLC/HPLC. For scale-up, consider flow chemistry to enhance yield and reduce side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- Purity : HPLC with a C18 column (UV detection at 254 nm) and mobile phase gradient (acetonitrile/water + 0.1% TFA). Purity >95% is acceptable for most studies.

- Structural confirmation :

- NMR : H and C NMR to verify nitro group (δ 8.2–8.4 ppm for aromatic protons) and oxolane ring (δ 4.5–5.0 ppm for lactone protons).

- Mass spectrometry : ESI-MS to confirm molecular ion [M+H] at m/z 279.1.

- XRD : Single-crystal X-ray diffraction for absolute stereochemical assignment if crystallinity is achievable .

Q. What are the key solubility and stability parameters for this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (stock solutions), water (pH 2–12 buffers), and ethanol using UV-Vis spectroscopy. The nitro group reduces aqueous solubility; consider sonication or co-solvents (e.g., 10% PEG-400).

- Stability :

- Thermal : TGA/DSC to assess decomposition above 150°C.

- Hydrolytic : Monitor degradation in aqueous buffers via HPLC (24–72 hours).

Store at -20°C under inert atmosphere to prevent lactone ring hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic packing. Strategies include:

- DFT calculations : Compare computed H NMR chemical shifts (Gaussian/B3LYP/6-31G*) with experimental data to identify conformational biases.

- Variable-temperature NMR : Probe temperature-dependent shifts to detect rotameric equilibria.

- Cross-validation : Use IR spectroscopy (C=O stretch at ~1700 cm) and XRD to confirm functional group geometry .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with nitroreductase activity).

- MD simulations : GROMACS for solvation dynamics and binding free energy calculations (MM-PBSA).

- Reactivity prediction : Compute Fukui indices (via ORCA) to identify electrophilic/nucleophilic sites for synthetic modifications .

Q. What experimental designs are optimal for resolving contradictions in multi-step synthesis yield data?

- Methodological Answer : Employ factorial design (e.g., 2 factorial) to isolate critical variables (catalyst loading, temperature, solvent polarity). For example:

- Factors : Catalyst (Pd/C vs. Ni), solvent (THF vs. DMF), and reaction time (12 vs. 24 hours).

- Response surface methodology : Optimize yield using central composite design.

- Statistical validation : ANOVA with p < 0.05 to confirm significance. Contradictions in literature yields often stem from unoptimized quenching or workup protocols .

Q. How can researchers integrate AI-driven tools to enhance reaction optimization for derivatives of this compound?

- Methodological Answer :

- Automated platforms : Use COMSOL Multiphysics coupled with ML algorithms (e.g., random forests) to predict optimal conditions for nitro-group reductions or ring-opening reactions.

- Real-time monitoring : Implement PAT (Process Analytical Technology) with inline IR/NMR to adjust parameters dynamically.

- Data curation : Train models on historical reaction data (e.g., Reaxys) to prioritize high-yield pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.